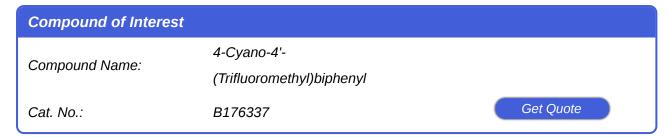


physicochemical properties of 4-Cyano-4'-(trifluoromethyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Physicochemical Properties of **4-Cyano-4'-** (trifluoromethyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-4'-(trifluoromethyl)biphenyl, with CAS Number 140483-60-9, is a fluorinated organic compound of significant interest in materials science and medicinal chemistry. Its rigid biphenyl core is functionalized with two potent electron-withdrawing groups: a cyano (-CN) and a trifluoromethyl (-CF₃) moiety. This substitution pattern creates a molecule with a strong dipole moment and unique electronic and photophysical properties.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Cyano-4'-(trifluoromethyl)biphenyl**, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

Core Physicochemical Properties

The key physicochemical data for **4-Cyano-4'-(trifluoromethyl)biphenyl** are summarized in the tables below. This information is critical for its application in synthesis, materials development, and pharmacological studies.



Table 1: Chemical Identifiers and General Properties

Property	Value	Reference(s)
IUPAC Name	4'-(Trifluoromethyl)-[1,1'- biphenyl]-4-carbonitrile	[2]
CAS Number	140483-60-9	[1][3]
Molecular Formula	C14H8F3N	[2]
Molecular Weight	247.22 g/mol	[2]
Canonical SMILES	C1=CC(=CC=C1C#N)C2=CC= C(C=C2)C(F)(F)F	-
InChI Key	NHEWFAFOFOSWGG- UHFFFAOYSA-N	[1]

Table 2: Thermodynamic and Physical Properties

Property	Value	Reference(s)
Melting Point	130 to 134 °C	[3]
Boiling Point	324.5 ± 42.0 °C (Predicted)	[2]
Density	1.28 ± 0.1 g/cm³ (Predicted)	[2]
logP (Octanol-Water)	Not experimentally determined. Estimated based on similar structures: 4.3 for 4'-Cyano-4- fluoro-3- (trifluoromethyl)biphenyl and 5.5 for 4,4'- Bis(trifluoromethyl)biphenyl.	[4]

Table 3: Spectroscopic Data

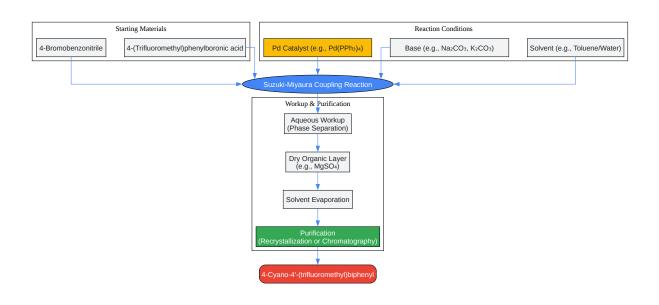


Technique	Data Summary (Solvent: CDCl₃ where applicable)	Reference(s)
¹ H NMR (499.73 MHz)	δ 7.77, 7.75 (m, 4H), 7.7 (m, 4H)	[5]
¹³ C NMR (125.67 MHz)	δ 144.1 (C), 142.7 (C), 132.8 (CH), 130.7 (q, ² JC-F = 32.5 Hz, C), 127.9 (CH), 127.6 (CH), 126.1 (q, ³ JC-F = 3.5 Hz, CH), 124 (q, ¹ JC-F = 270 Hz, CF ₃), 118.5 (CN), 112 (C)	[5]
¹⁹ F NMR (470.17 MHz)	δ -62.67 (s, CF ₃)	[5]
Mass Spectrometry (EI)	m/z 247 [M]+ (100%)	[5]
FTIR	Characteristic peaks expected for C≡N stretch (~2230 cm ⁻¹), C-F stretches (~1100-1350 cm ⁻¹), and aromatic C-H and C=C vibrations.	-

Synthesis and Workflow

The primary route for synthesizing **4-Cyano-4'-(trifluoromethyl)biphenyl** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers high efficiency and tolerance for a wide range of functional groups.





Click to download full resolution via product page

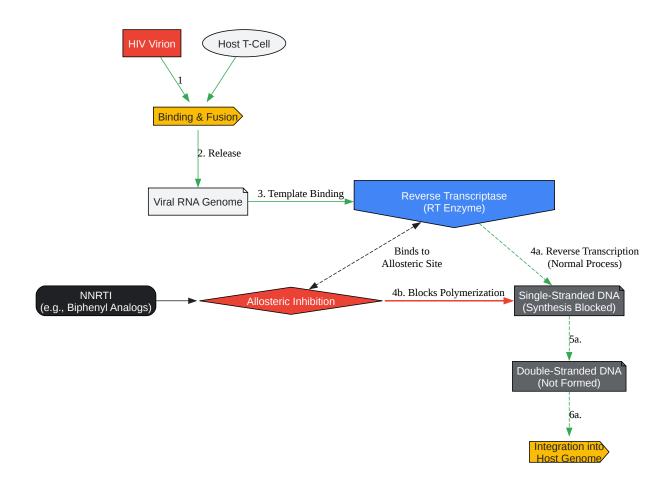
Caption: Synthesis and purification workflow for 4-Cyano-4'-(trifluoromethyl)biphenyl.

Biological Relevance and Signaling Pathway

While **4-Cyano-4'-(trifluoromethyl)biphenyl** itself is primarily a research chemical and building block, structurally related fluorinated biphenyl compounds are being investigated as



potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, inducing conformational changes that disrupt its catalytic activity and halt the conversion of viral RNA to DNA.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Cyano-4'-(Trifluoromethyl)biphenyl | 140483-60-9 | Benchchem [benchchem.com]
- 2. 4'-(TRIFLUOROMETHYL)[1,1'-BIPHENYL]-4-CARBONITRILE | 140483-60-9 [amp.chemicalbook.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl | C14H7F4N | CID 20824745 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [physicochemical properties of 4-Cyano-4'-(trifluoromethyl)biphenyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176337#physicochemical-properties-of-4-cyano-4-trifluoromethyl-biphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com